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molecular formula C9H15NO B1359952 4-Ethyl-4-formylhexanenitrile CAS No. 2938-69-4

4-Ethyl-4-formylhexanenitrile

Cat. No. B1359952
M. Wt: 153.22 g/mol
InChI Key: AMUXIQHQXOKMTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06495576B2

Procedure details

2,2-Diethyl-4-cyanobutanol, oxalyl chloride and dimethylsulfoxide were processed as described in Example 18A to provide the title compound.
Name
2,2-Diethyl-4-cyanobutanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]([CH2:10][CH3:11])([CH2:6][CH2:7][C:8]#[N:9])[CH2:4][OH:5])[CH3:2].C(Cl)(=O)C(Cl)=O>CS(C)=O>[CH2:10]([C:3]([CH:4]=[O:5])([CH2:1][CH3:2])[CH2:6][CH2:7][C:8]#[N:9])[CH3:11]

Inputs

Step One
Name
2,2-Diethyl-4-cyanobutanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(CO)(CCC#N)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C(CCC#N)(CC)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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